molecular formula C11H20F3O6P B3040968 Ethyl 2-[(dipropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate CAS No. 256333-00-3

Ethyl 2-[(dipropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate

Cat. No.: B3040968
CAS No.: 256333-00-3
M. Wt: 336.24 g/mol
InChI Key: QYAJNPSNQGVYGY-UHFFFAOYSA-N
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Description

Ethyl 2-[(dipropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is an organophosphorus compound that features a trifluoromethyl group, making it a valuable reagent in organic synthesis. This compound is known for its unique chemical properties, which include high reactivity and stability under various conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(dipropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate typically involves the reaction of ethyl 3,3,3-trifluoropyruvate with dipropyl phosphite. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves heating the reactants to a temperature range of 80-100°C for several hours, followed by purification through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically purified using advanced techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(dipropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acids, phosphonates, and substituted derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Ethyl 2-[(dipropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[(dipropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate involves its interaction with nucleophiles, leading to the formation of stable phosphonate or phosphonic acid derivatives. The trifluoromethyl group enhances the compound’s reactivity by stabilizing the transition state during chemical reactions. Molecular targets include enzymes and proteins that interact with organophosphorus compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(dipropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is unique due to its specific combination of a trifluoromethyl group and dipropoxyphosphoryl moiety, which imparts distinct reactivity and stability. This makes it particularly useful in reactions requiring high selectivity and efficiency .

Properties

IUPAC Name

ethyl 2-dipropoxyphosphoryloxy-3,3,3-trifluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F3O6P/c1-4-7-18-21(16,19-8-5-2)20-9(11(12,13)14)10(15)17-6-3/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAJNPSNQGVYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOP(=O)(OCCC)OC(C(=O)OCC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F3O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401184546
Record name Ethyl 2-[(dipropoxyphosphinyl)oxy]-3,3,3-trifluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401184546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256333-00-3
Record name Ethyl 2-[(dipropoxyphosphinyl)oxy]-3,3,3-trifluoropropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=256333-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(dipropoxyphosphinyl)oxy]-3,3,3-trifluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401184546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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